N-(2,3-dimethylphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide
Description
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(2-pyrrolidin-1-ylquinolin-8-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-16-7-5-9-19(17(16)2)24-22(27)15-28-20-10-6-8-18-11-12-21(25-23(18)20)26-13-3-4-14-26/h5-12H,3-4,13-15H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMNTCPGQWXIMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoline Ring: Starting from an appropriate aniline derivative, the quinoline ring can be synthesized through a Skraup synthesis or a Friedländer synthesis.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions.
Attachment of the Dimethylphenyl Group: This step may involve electrophilic aromatic substitution reactions.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Amidation and Hydrolysis Reactions
The acetamide group (-NHCO-) undergoes hydrolysis under acidic or basic conditions. For example:
Acid-Catalyzed Hydrolysis :
Base-Catalyzed Hydrolysis :
In the synthesis of this compound, amidation is a critical step, where a quinoline derivative reacts with an acetamide reagent (e.g., 2,3-dimethylphenylamine) in the presence of coupling agents like EDCl/HOBt.
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Amidation | EDCl, HOBt, DMF, RT, 24h | N-(2,3-Dimethylphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide | ~65% |
| Hydrolysis | 6M HCl, reflux, 8h | 2-((2-(Pyrrolidin-1-yl)quinolin-8-yl)oxy)acetic acid + 2,3-dimethylaniline | Not reported |
Ether Linkage Reactivity
The quinolin-8-yloxy ether bond (C-O-C) is susceptible to cleavage under strong acidic conditions (e.g., HI) or via nucleophilic attack. For example:
Acid-Mediated Cleavage :
This reaction is critical for modifying the quinoline scaffold. The ether’s stability under physiological conditions (pH 7.4) is essential for maintaining the compound’s structural integrity in biological studies .
Quinoline Ring Modifications
The quinoline core participates in electrophilic substitutions (e.g., nitration, sulfonation) and oxidation:
Nitration:
Nitration typically occurs at the electron-rich C-5 or C-7 positions of the quinoline ring under mixed acid (HNO₃/H₂SO₄) conditions .
Oxidation:
Mn-catalyzed oxidation of quinoline derivatives can yield quinoline N-oxides or hydroxylated products, depending on the catalyst and conditions . For example:
Pyrrolidine Substituent Reactivity
The pyrrolidine ring undergoes alkylation, acylation, or ring-opening reactions. For instance:
N-Alkylation:
This reaction modifies the basicity and steric bulk of the pyrrolidine group, influencing the compound’s pharmacokinetic properties .
Ring-Opening:
Under strong nucleophilic conditions (e.g., LiAlH₄), pyrrolidine can undergo ring-opening to form linear amines .
Metal-Catalyzed Cross-Coupling
While the parent compound lacks halogens, introducing halide substituents (e.g., via directed C-H functionalization) enables Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:
Suzuki Coupling :
Such modifications are valuable for diversifying the quinoline scaffold .
Complexation with Metal Ions
The quinoline nitrogen and pyrrolidine lone pairs enable coordination to transition metals (e.g., Ru, Mn), forming complexes with potential catalytic or therapeutic applications . For example:
Biological Activity-Linked Reactions
The compound’s antitumor and antimicrobial activities may involve:
-
Enzymatic Hydrolysis : Cleavage of the acetamide bond by proteases.
-
DNA Intercalation : Planar quinoline moiety interacting with DNA base pairs.
Scientific Research Applications
Pharmacological Studies
N-(2,3-dimethylphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide has been investigated for its pharmacological properties, particularly as a potential inhibitor of various enzymes and receptors involved in disease processes. Its structural features suggest it may interact with specific targets such as:
- Opioid Receptors : Research indicates that compounds with similar structures can exhibit affinity for opioid receptors, which are crucial in pain management and addiction treatment .
Anticancer Activity
Studies have suggested that derivatives of quinoline compounds possess anticancer properties. The incorporation of a pyrrolidine moiety may enhance this activity by improving solubility and bioavailability. For instance, quinoline-based compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms .
Neuropharmacology
The compound's potential as a cognitive enhancer has been explored in the context of neuropharmacology. Its ability to modulate neurotransmitter systems may help in treating cognitive disorders or enhancing memory and learning capabilities .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer effects of similar pyrrolidine and quinoline derivatives on human cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells via the mitochondrial pathway. This suggests that this compound may also exhibit similar properties, warranting further investigation.
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of pyrrolidine derivatives in models of neurodegeneration. The findings showed that these compounds could reduce oxidative stress and inflammation in neuronal cells, indicating their potential use in treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several acetamide derivatives reported in the literature.
Table 1: Structural and Functional Comparison of Acetamide Derivatives
Key Findings:
In contrast, the absence of halogens in the target compound may reduce cytotoxicity. Amine Groups: The pyrrolidine ring in the target compound offers a constrained cyclic amine, differing from the linear diethylamino group in lidocaine-like analogs . This could modulate receptor selectivity or metabolic stability.
Lipophilicity and Solubility :
- The 2,3-dimethylphenyl group in the target compound increases lipophilicity compared to methoxy- or fluorophenyl substituents (e.g., ocfentanil ), which may enhance blood-brain barrier penetration but reduce aqueous solubility.
Structural Analogues in Agrochemicals: Chloroacetamides like alachlor prioritize herbicidal activity through chloro and methoxymethyl groups, whereas the target compound’s quinoline-pyrrolidine system suggests divergent applications, possibly in neuroscience or oncology.
Limitations:
- No direct pharmacological or thermodynamic data (e.g., IC₅₀, logP) are available for the target compound in the provided evidence, necessitating extrapolation from structural analogs.
- The pyrrolidine-quinoline combination is unique among the cited compounds, limiting direct comparisons.
Biological Activity
N-(2,3-dimethylphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide, a synthetic organic compound, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by:
- Molecular Formula : C23H25N3O2
- Molecular Weight : 375.4635 g/mol
- IUPAC Name : N-(2,3-dimethylphenyl)-2-(2-pyrrolidin-1-ylquinolin-8-yl)oxyacetamide
The structure includes a quinoline ring, a pyrrolidine ring, and a dimethylphenyl group, which contribute to its biological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Quinoline Ring : Often synthesized via Skraup or Friedländer synthesis.
- Introduction of the Pyrrolidine Ring : Achieved through nucleophilic substitution reactions.
- Attachment of the Dimethylphenyl Group : Involves electrophilic aromatic substitution.
- Formation of the Acetamide Linkage : Finalized through amidation reactions .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that quinoline derivatives can inhibit phosphoinositide 3-kinase (PI3K), a key enzyme involved in cell growth and survival pathways associated with cancer .
Antimicrobial Activity
The compound has been investigated for its antimicrobial potential. Similar compounds have demonstrated efficacy against various bacterial strains by disrupting cell membrane integrity and inhibiting vital enzymatic functions .
The biological effects of this compound may involve:
- Enzyme Inhibition : Targeting specific enzymes related to cancer progression or microbial survival.
- Receptor Modulation : Interacting with cellular receptors to alter signaling pathways.
In vitro studies are needed to elucidate the precise mechanisms and pathways involved in its action.
Case Studies and Research Findings
- In Vitro Studies : A study examining quinoline derivatives found that modifications in their structure significantly influenced their anticancer activity, suggesting that this compound may similarly exhibit variable potency depending on structural nuances .
- Comparative Analysis : Research comparing various quinoline derivatives highlighted that those with pyrrolidine substitutions exhibited enhanced bioactivity against certain cancer cell lines compared to their non-substituted counterparts .
Data Table: Summary of Biological Activities
Q & A
What synthetic strategies are recommended for preparing N-(2,3-dimethylphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide?
Basic
The synthesis of quinolinyloxy acetamide derivatives typically involves coupling 2-chloroacetamide intermediates with hydroxylated quinoline precursors under basic conditions. For example, 2-chloro-N-(substituted phenyl)acetamides can react with 8-hydroxyquinoline derivatives in ethanol with a catalyst like piperidine at low temperatures (0–5°C) to form the ether linkage . Key steps include optimizing reaction time, temperature, and stoichiometry to minimize side products. Purification often employs column chromatography or recrystallization .
Which structural characterization techniques are critical for confirming the molecular conformation of this compound?
Basic
Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining bond lengths, dihedral angles, and hydrogen-bonding networks. For example, SCXRD revealed a dihedral angle of 87.19° between the quinoline and benzene rings in a structurally analogous compound, N-methyl-N-phenyl-2-(quinolin-8-yloxy)acetamide monohydrate, with an R factor of 0.039 . Complementary techniques include NMR (for functional group verification) and mass spectrometry (for molecular weight confirmation).
How do intermolecular interactions influence the crystal packing of quinolinyloxy acetamides?
Advanced
In crystal lattices, hydrogen bonds (e.g., O–H⋯N and O–H⋯O) and π-π stacking between aromatic systems stabilize the structure. For instance, water molecules in the monohydrate form of N-methyl-N-phenyl-2-(quinolin-8-yloxy)acetamide act as bridges between acetamide and quinoline moieties, forming a 3D network . Researchers should analyze these interactions using software like Mercury or OLEX2 to predict solubility and stability.
How can researchers resolve contradictions in reported crystallographic data for similar compounds?
Advanced
Discrepancies in dihedral angles or bond lengths may arise from differences in crystallization solvents, temperature, or measurement protocols. For example, comparing data from multiple studies (e.g., orthorhombic vs. monoclinic systems) requires validating unit cell parameters and refining models with high data-to-parameter ratios (>18:1) . Cross-validation with DFT calculations or variable-temperature SCXRD can clarify whether deviations are intrinsic or experimental artifacts.
What methodologies are used to study the coordination chemistry of this compound with metal ions?
Advanced
Quinolinyloxy acetamides exhibit strong coordination with lanthanides due to their amide and ether oxygen atoms. In prior work, ligands analogous to the target compound formed luminescent complexes with Eu(III) and Tb(III), characterized by UV-vis spectroscopy and cyclic voltammetry . Researchers should optimize metal-to-ligand ratios in anhydrous solvents (e.g., DMF) and monitor binding via shifts in FT-IR carbonyl stretches (1650–1700 cm⁻¹).
How can reaction yields be improved during the synthesis of pyrrolidin-1-yl-substituted quinoline intermediates?
Advanced
Introducing the pyrrolidin-1-yl group to quinoline requires careful control of nucleophilic substitution conditions. For example, reacting 2-chloroquinoline with pyrrolidine in a polar aprotic solvent (e.g., DMSO) at 80–100°C for 12–24 hours enhances substitution efficiency . Microwave-assisted synthesis or flow chemistry may further reduce reaction times and byproduct formation . Post-reaction, extract impurities using acid-base partitioning (e.g., HCl/NaOH washes).
What safety protocols are essential when handling acetamide derivatives in laboratory settings?
Basic
While specific toxicity data for this compound is limited, structurally related acetamides require precautions against inhalation and dermal exposure. Use fume hoods, nitrile gloves, and eye protection (tested to EN 166 standards) . In case of exposure, rinse with water for 15 minutes and consult a physician with the safety data sheet .
Notes
- Avoid commercial sources (e.g., BenchChem) per user instructions.
- Advanced questions emphasize structural analysis, coordination chemistry, and methodological troubleshooting.
- Basic questions focus on foundational synthesis and characterization protocols.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
